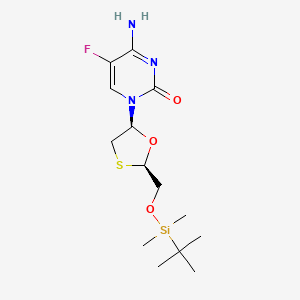

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one

Descripción general

Descripción

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluoropyrimidinone moiety, and a tert-butyldimethylsilyloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the oxathiolane ring: This step involves the reaction of a suitable thiol with an epoxide under basic conditions to form the oxathiolane ring.

Introduction of the tert-butyldimethylsilyloxy group: This is achieved by reacting the intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Formation of the fluoropyrimidinone moiety: This step involves the reaction of a suitable fluorinated precursor with the oxathiolane intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxathiolane ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the amino or fluoropyrimidinone moieties using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxathiolane derivatives, and substituted amino or fluoropyrimidinone derivatives.

Aplicaciones Científicas De Investigación

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antiviral or anticancer agent due to its unique structural features.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-chloropyrimidin-2(1H)-one

- 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-bromopyrimidin-2(1H)-one

Uniqueness

The uniqueness of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom in the pyrimidinone ring enhances its stability and potential biological activity compared to its chloro or bromo analogs.

Actividad Biológica

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one, also known as a derivative of Emtricitabine, is a nucleoside analog primarily studied for its antiviral properties, particularly against HIV. This compound exhibits significant biological activity due to its structural features that facilitate interaction with viral enzymes.

The molecular formula of this compound is with a molecular weight of approximately 361.51 g/mol. Its predicted boiling point is around 420.9 °C, and it is soluble in solvents such as ethyl acetate and tetrahydrofuran .

| Property | Value |

|---|---|

| Molecular Formula | C14H24FN3O3SSi |

| Molecular Weight | 361.51 g/mol |

| Boiling Point | 420.9 ± 55.0 °C (Predicted) |

| Solubility | Ethyl Acetate, THF |

| pKa | 2.40 ± 0.10 (Predicted) |

The compound acts as an inhibitor of the HIV reverse transcriptase (RT), a critical enzyme in the life cycle of the virus. By mimicking the natural substrates of RT, it competes for binding sites and thus inhibits viral replication. Studies have shown that its efficacy is particularly notable at low concentrations (0.06-0.8 µM) without exhibiting cytotoxicity at significantly higher concentrations .

Antiviral Activity

Research indicates that this compound demonstrates potent antiviral activity against various strains of HIV, including those resistant to other nucleoside analogs like AZT (zidovudine). The selectivity index of this compound suggests a favorable therapeutic window for treating HIV infections .

Case Studies

- Inhibition of HIV Replication : A study highlighted that this compound effectively inhibited HIV replication in cultured human peripheral blood mononuclear cells (PBMCs), with significant reductions in viral load observed at concentrations as low as 0.06 µM .

- Resistance Profiles : Another investigation assessed the compound's effectiveness against HIV strains resistant to traditional therapies. The results demonstrated that it retained activity against these resistant strains, making it a valuable candidate for further development in combination therapies .

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low cytotoxicity across various cell lines at concentrations up to 10,000-fold higher than its effective antiviral concentration. This safety profile is crucial for its potential use in therapeutic settings .

Propiedades

IUPAC Name |

4-amino-1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAVJQRKDBGTSP-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FN3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675562 | |

| Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365246-84-9 | |

| Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.